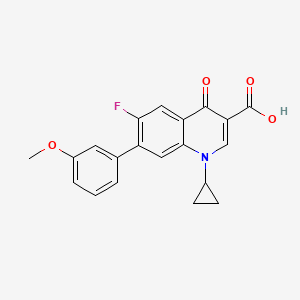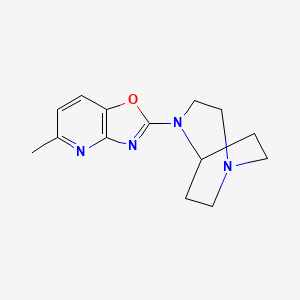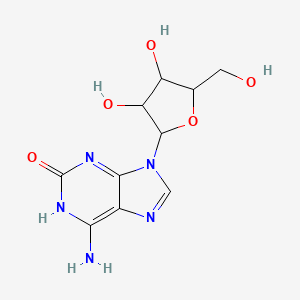
Crotonoside
説明
Crotonoside, also known as Isoguanosine, is a guanosine analog originally isolated from Croton tiglium . It has a molecular formula of C10H13N5O5 .
Molecular Structure Analysis
Crotonoside has a molecular weight of 283.241 Da and a mono-isotopic mass of 283.091675 Da . It has 4 defined stereocenters .Physical And Chemical Properties Analysis
Crotonoside has a molecular formula of C10H13N5O5 and an average mass of 283.241 Da .科学的研究の応用
Alleviation of Collagen-Induced Arthritis
Crotonoside has been reported to alleviate the severity of collagen-induced arthritis (CIA) symptoms . It has been found to modulate dendritic cell differentiation and activation, which are key factors in the development of CIA . The treatment of crotonoside on CIA mice resulted in decreased pro-inflammatory cytokine production and suppressed expression of co-stimulatory molecules .
Immunosuppressive Agent
Due to its potential immunotherapeutic effects, crotonoside could be utilized as an immunosuppressive agent . It has been found to have immunosuppressive effects on immune cells, making it a potential candidate for treating autoimmune disorders .
Anti-tumor Activity
Crotonoside has been reported to have strong anti-tumor activity . It has been found to be cytotoxic to various cell lines, including P338, L5178Y, Sp2/O, HL-60, and Raji cells . It has also been shown to reduce tumor growth in solid tumor mouse models .
Potential Prognostic Biomarker in Acute Myeloid Leukemia
Crotonoside has been identified as a potential prognostic biomarker in acute myeloid leukemia (AML) . High expression of APOBEC3G, a target of crotonoside, has been associated with short overall survival in AML patients . Crotonoside has been found to interact well with APOBEC3G and reduce its expression .
Inhibition of Cell Viability
Crotonoside has been found to inhibit the viability of different AML cells in vitro . It can arrest cells in the S phase of the cell cycle and affect the expression of cycle-related proteins .
Induction of Cell Apoptosis
Crotonoside has been reported to induce cell apoptosis . This property makes it a potential candidate for cancer treatment .
Cardiovascular Effects
Crotonoside has been found to decrease the force and rate of contraction in isolated guinea pig atria . It has also been reported to reduce carotid blood pressure in anesthetized cats when administered intravenously .
Neurotransmitter Release
Recent research has revealed that 2-Hydroxyadenosine plays a role in the release and regulation of the neurotransmitter adenosine . This could have implications for understanding sleep-wake regulation, pain, epilepsy, stroke, Parkinson’s disease, and even tumor development .
作用機序
Target of Action
Crotonoside, also known as 2-Hydroxyadenosine, is a guanosine analog that primarily targets tyrosine kinases and Fms-like tyrosine kinase 3 (FLT3) . It also interacts with Histone Deacetylase 3 and 6 (HDAC3/6) . These targets play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
Crotonoside acts as a potent inhibitor of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. It also inhibits FLT3 and HDAC3/6 . FLT3 is a receptor tyrosine kinase, mutations of which are associated with acute myeloid leukemia (AML). HDAC3/6 are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid, affecting gene expression.
Biochemical Pathways
Crotonoside affects several biochemical pathways. It inhibits FLT3 signaling, leading to cell cycle arrest in the G0/G1 phase and apoptosis . It also suppresses the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms . This results in the modulation of the HDAC3/NF-κB-p65 and HDAC6/c-Myc signaling pathways .
Pharmacokinetics
The pharmacokinetics of crotonoside have been studied, and it has been found that the response to crotonoside is dose disproportional to the maximum plasma concentration and the area under the time–concentration curve in plasma over the range of 12.5-50.0 mg/kg . After intravenous administration, crotonoside is highly distributed in tissues .
Result of Action
The action of crotonoside leads to significant molecular and cellular effects. In vitro, crotonoside exhibited selective inhibition in AML cells . In vivo, crotonoside treatment at 70 and 35 mg/kg/d produced significant AML tumor inhibition rates of 93.5% and 73.6%, respectively . It also remarkably improved clinical arthritic symptoms in a collagen-induced arthritic (CIA) mouse model .
特性
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUYHXYGGJMLM-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotonoside | |
CAS RN |
1818-71-9 | |
| Record name | Isoguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7FTE1Z1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)

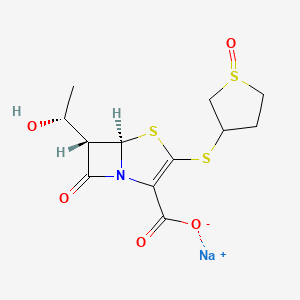

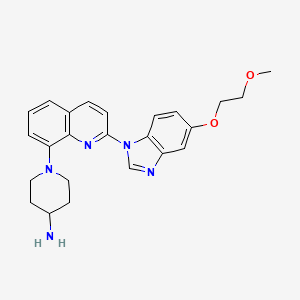
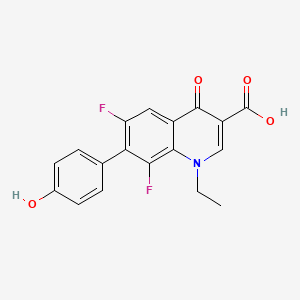
![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
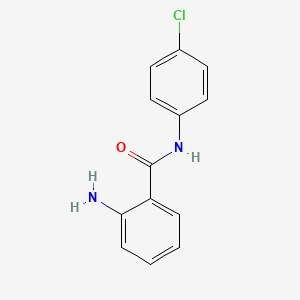
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
